molecular formula C21H26N2O4S B2460899 2-(4-methoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide CAS No. 955752-42-8

2-(4-methoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

Cat. No. B2460899
CAS RN: 955752-42-8
M. Wt: 402.51
InChI Key: LDJHWQJNXGIAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

The compound shows potential in the study of molecular interactions and structures. For example, research on related compounds has explored their molecular structures and the formation of hydrogen-bonded chains, which could be relevant to understanding the mechanisms of action of similar compounds (Gelbrich, Haddow, & Griesser, 2011).

Fluorescence and Spectroscopic Studies

Compounds with structural similarities have been synthesized and evaluated for their fluorescence properties in the presence of Zn(II), offering insights into the design of specific fluorophores for biological applications (Kimber et al., 2003).

Synthesis of Tetrahydroisoquinoline Derivatives

Research into tetrahydroisoquinoline derivatives has led to the discovery of compounds with significant pharmacological activities, demonstrating the compound's relevance in the development of new therapeutic agents. For instance, studies have focused on derivatives as potential diuretic and antihypertensive agents (Rahman et al., 2014) and as selective agonists for specific receptors (Parmee et al., 2000).

Anticancer Properties

The structural motif of tetrahydroisoquinoline is present in many biologically active molecules, making derivatives excellent candidates as potential pharmaceutical agents, including anticancer drugs. This highlights the compound's potential in contributing to the discovery of novel cancer therapies (Redda, Gangapuram, & Ardley, 2010).

Biosynthetic Applications

The compound and its derivatives are used in biosynthetic applications, such as in the synthesis of amino acids for the biosynthesis of tetrahydroisoquinoline alkaloids, demonstrating its utility in synthetic biology and medicinal chemistry (Tanifuji et al., 2016).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-21(24)23-12-10-17-6-7-19(14-18(17)15-23)22-28(25,26)13-11-16-4-8-20(27-2)9-5-16/h4-9,14,22H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJHWQJNXGIAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

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